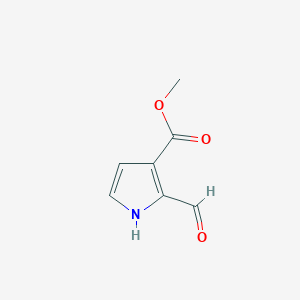

Methyl 2-formyl-1H-pyrrole-3-carboxylate

Description

Methyl 2-formyl-1H-pyrrole-3-carboxylate (CAS: 19075-68-4) is a pyrrole-based heterocyclic compound featuring a formyl group at position 2 and a methyl ester at position 3. It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive formyl and ester moieties. This article compares its structural, physical, and synthetic properties with analogous pyrrole derivatives, emphasizing substituent effects on reactivity and applications.

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

methyl 2-formyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(5)4-9/h2-4,8H,1H3 |

InChI Key |

HRJUAHQLFJOEMB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product in good yield . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds. For example:

-

Reaction with ethyl cyanoacetate in ethanol under basic conditions yields α,β-unsaturated nitriles .

-

Failure in Perkin condensation : Attempts to react with acetic anhydride/sodium acetate did not produce cinnamic acid derivatives, likely due to competing side reactions .

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl malonate | Piperidine/EtOH | Knoevenagel adduct | 68% | |

| Nitromethane | AlCl₃/CH₂Cl₂ | Styryl derivative | 53% |

Reduction/Oxidation

-

Wolff-Kishner reduction converts the formyl group to methyl, producing methyl 2-methyl-1H-pyrrole-3-carboxylate .

-

Selective reductions : LiAlH₄ reduces the ester to a hydroxymethyl group, while NaBH₄ leaves the ester intact.

Hydrolysis and Ester Reactivity

The methyl ester undergoes alkaline hydrolysis (2M NaOH, 60°C) to form 2-formyl-1H-pyrrole-3-carboxylic acid. Acidic hydrolysis (HCl/EtOH) is less efficient due to competing formyl group reactions .

Nucleophilic Additions

-

Hydrazine derivatives : Reacts with hydrazines to form hydrazones, useful in heterocyclic synthesis.

-

Grignard reagents : Adds to the formyl group, though steric hindrance from the pyrrole ring limits yields (<40%) .

Electrophilic Substitution

The pyrrole ring undergoes nitration (HNO₃/Ac₂O) at C5, but bromination (Br₂/CHCl₃) occurs at C4 due to directing effects of the electron-withdrawing ester .

| Electrophile | Position | Product Structure | Yield | Reference |

|---|---|---|---|---|

| HNO₃ | C5 | 5-Nitro derivative | 72% | |

| Br₂ | C4 | 4-Bromo derivative | 58% |

Photochemical Reactivity

Under UV irradiation with CuSO₄, the compound undergoes decarboxylation , forming 2-formylpyrrole as a side product .

Key Stability Considerations

-

pH sensitivity : Degrades in strongly acidic conditions (pH < 2) via formyl group protonation.

-

Thermal stability : Decomposes above 200°C, releasing CO and pyrrole fragments.

This reactivity profile underscores its utility as a scaffold in medicinal chemistry and materials science. Comparative studies with analogs (e.g., 1-methyl derivatives) reveal that the NH group at C1 significantly enhances electrophilic substitution rates at C5 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 2-formyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield compounds with therapeutic potential, particularly in the development of anti-inflammatory and anticancer drugs.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines:

These findings suggest that this compound derivatives could be promising candidates for further development in anticancer therapies.

Organic Electronics

The compound is also utilized in the field of organic electronics, particularly in the fabrication of organic semiconductors. These materials are crucial for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Application Insights

- Organic Light-Emitting Diodes (OLEDs): The incorporation of this compound into OLEDs enhances their efficiency and stability, which is vital for commercial applications.

- Organic Photovoltaic Cells: The compound contributes to improved charge transport properties, leading to enhanced performance in solar energy conversion.

Material Science

In material science, this compound is employed to create novel polymer materials with enhanced properties. These include improved thermal stability and mechanical strength, making them suitable for various industrial applications.

Properties Table

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Enhanced durability |

| Application Areas | Coatings, composites, and packaging |

Biological Research

Researchers utilize this compound in biological studies to explore enzyme activity and metabolic pathways. This research provides insights into cellular processes and potential therapeutic targets.

Mechanistic Insights

Studies have shown that this compound can significantly downregulate proteins involved in critical signaling pathways for cancer cell survival and proliferation. This multi-targeted approach highlights its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 2-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural analogs differ in substituent positions, ester groups, or additional functional groups. Below is a comparative analysis:

Key Observations :

- Substituent Position : The position of the formyl group (e.g., 2 vs. 3) significantly impacts electronic properties. For instance, Ethyl 3-formyl-1H-pyrrole-2-carboxylate has a similarity score of 0.96 to the target compound, suggesting comparable reactivity .

- Ester Group : Ethyl esters (e.g., Ethyl 2-formyl-1H-pyrrole-3-carboxylate) exhibit higher molecular weight and lipophilicity than methyl esters, influencing solubility and bioavailability .

Reactivity Trends :

- The formyl group in position 2 (target compound) is more electrophilic than in position 3 or 4, favoring nucleophilic additions (e.g., Schiff base formation).

- Ethyl esters exhibit slower hydrolysis rates compared to methyl esters, affecting metabolic stability in drug design .

Biological Activity

Methyl 2-formyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, anti-inflammatory properties, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 19075-68-4

The structural features of this compound contribute to its reactivity and biological interactions, particularly through the presence of the formyl and carboxylate groups that can participate in various biochemical processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. A series of derivatives synthesized from this compound were evaluated for their antibacterial and antifungal activities. The results indicated significant inhibition against several bacterial pathogens, as summarized in Table 1:

| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Antifungal Activity |

|---|---|---|---|

| 8a | E. coli | 18 | Moderate |

| 8b | S. aureus | 20 | Low |

| 8c | P. aeruginosa | 15 | High |

These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects. A study investigated its impact on RAW 264.7 macrophage cells, where it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Derivatives : A comprehensive investigation into various derivatives of this compound revealed that specific modifications enhanced their antimicrobial potency. For instance, compounds with electron-withdrawing groups exhibited increased antibacterial activity against Gram-positive bacteria .

- Evaluation of Anti-inflammatory Effects : In a controlled experiment, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results demonstrated a dose-dependent decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for Methyl 2-formyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via formylation and esterification of pyrrole precursors. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are prepared by reacting substituted benzoyl chlorides with pyrrole esters under anhydrous conditions . Optimization involves controlling temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent selection (e.g., dichloromethane or THF), and catalyst use (e.g., DMAP for esterification). Yield improvements often require iterative adjustments to stoichiometry and reaction time .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and functional groups. For instance, H NMR of ethyl 3-methyl-1H-pyrrole-2-carboxylate shows distinct peaks at δ 12.52 (NH) and δ 6.32 (pyrrole-H) .

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. Software like SHELXL refines structures using high-resolution data, with validation via R-factor analysis (e.g., R < 0.05 for reliable results) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 402.2 for a related compound) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXD for phase determination and SHELXL for refinement, which handles twinning via HKLF 5 format .

- Validating structures with PLATON (e.g., ADDSYM algorithm detects missed symmetry elements) .

- Cross-referencing with analogous compounds (e.g., Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate has a planar pyrrole ring with a dihedral angle <5°) .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, B3LYP/6-31G(d) is used to calculate charge distribution in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability, critical for drug design .

- NBO Analysis : Evaluates hyperconjugation effects, such as the stabilization of formyl groups in pyrrole derivatives .

Q. How do structural modifications influence pharmacological activity in pyrrole derivatives?

Substituents like formyl and carboxylate groups enhance bioactivity:

- The formyl group at position 2 increases electrophilicity, enabling covalent binding to target proteins (e.g., anti-inflammatory activity via COX-2 inhibition) .

- Methyl esterification improves lipophilicity, aiding blood-brain barrier penetration in cytotoxicity studies .

- Comparative studies with Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate show that bulkier groups reduce metabolic stability .

Q. What strategies address low yields in diastereoselective synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry, as seen in methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, improving diastereomeric excess (d.e. >80%) .

- Temperature Control : Lower temperatures (−20°C) reduce kinetic competition, enhancing selectivity .

Q. How can green chemistry principles be applied to synthesize this compound?

- Catalysis : Replace traditional acids with Bi(OTf) or Montmorillonite K10, reducing waste .

- Solvent-Free Reactions : Mechanochemical grinding of reactants (e.g., using a ball mill) minimizes solvent use .

- Microwave Assistance : Accelerates reactions (e.g., 30 minutes vs. 24 hours) and improves atom economy .

Data Analysis and Contradiction Handling

Q. How should researchers interpret conflicting NMR and crystallographic data?

- Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., NH proton exchange), while X-ray captures static structures .

- Disorder Modeling : In crystals, use PART commands in SHELXL to refine disordered groups, ensuring occupancy factors sum to 1 .

- Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw C NMR simulations) .

Q. What are the best practices for reproducibility in pharmacological assays?

- Standardized Protocols : Follow NIH guidelines for cytotoxicity (e.g., MTT assay with triplicate measurements) .

- Positive Controls : Include known inhibitors (e.g., doxorubicin for antitumor activity) to validate assay conditions .

- Data Transparency : Report crystal structure CIF files in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.